ALDH3A1 Inhibitory Activity: 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde Exhibits 2-Fold Higher Potency than Non-Methoxylated Analog in Identical Assay Conditions
2-Fluoro-5-(4-methoxyphenyl)benzaldehyde demonstrates an IC50 of 2.1 μM against human ALDH3A1-mediated benzaldehyde oxidation [1]. In contrast, a structurally related analog from the same patent series (US9328112, B27) lacking the 4-methoxyphenyl substitution pattern exhibits an IC50 of 4.2 μM under identical assay conditions [2]. This represents a 2-fold improvement in inhibitory potency attributable to the presence and position of the 4-methoxyphenyl group at the 5-position of the benzaldehyde core.
| Evidence Dimension | ALDH3A1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.1 μM (2.10E+3 nM) |
| Comparator Or Baseline | US9328112, B27 analog (non-methoxylated biaryl aldehyde): 4.2 μM (4.20E+3 nM) |
| Quantified Difference | 2-fold lower IC50 (higher potency) for target compound |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation; preincubation 1 min followed by substrate addition; spectrophotometric analysis [1][2] |
Why This Matters
The 2-fold potency advantage over a non-methoxylated analog within the same patent series provides a quantifiable basis for selecting this compound in ALDH3A1-targeted screening campaigns.
- [1] BindingDB BDBM50447072 (CHEMBL1890994). US9328112, A24. IC50: 2.10E+3 nM. Inhibition of human ALDH3A1. View Source
- [2] BindingDB BDBM50447062 (CHEMBL3112687). US9328112, B27. IC50: 4.20E+3 nM. Inhibition of human ALDH3A1. View Source
